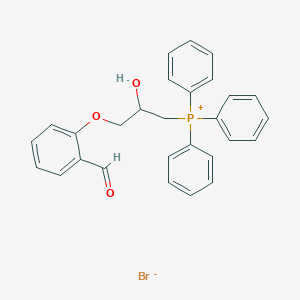![molecular formula C24H18O3S B13144285 4-[2-(9H-thioxanthen-9-yl)acetyl]cubane-1-carboxylic acid](/img/structure/B13144285.png)
4-[2-(9H-thioxanthen-9-yl)acetyl]cubane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(9H-thioxanthen-9-yl)acetyl]cubane-1-carboxylic acid is a complex organic compound that features a unique cubane structure. The cubane framework is known for its high strain energy and stability, making it an interesting subject for chemical research. The compound also incorporates a thioxanthene moiety, which is known for its biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(9H-thioxanthen-9-yl)acetyl]cubane-1-carboxylic acid typically involves multiple steps. One common approach is to start with the cubane-1-carboxylic acid and introduce the thioxanthene moiety through a series of reactions. These reactions often involve the use of reagents such as thionyl chloride and acetic anhydride under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, using more efficient catalysts, and ensuring the purity of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(9H-thioxanthen-9-yl)acetyl]cubane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thioxanthene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxanthene moiety typically yields sulfoxides or sulfones, while reduction of the carbonyl groups results in the corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
4-[2-(9H-thioxanthen-9-yl)acetyl]cubane-1-carboxylic acid has several applications in scientific research:
Chemistry: The compound’s unique structure makes it a valuable subject for studying strain energy and stability in organic molecules.
Biology: The thioxanthene moiety is known for its biological activity, making the compound a potential candidate for drug development.
Medicine: Research into the medicinal properties of this compound could lead to new treatments for various diseases.
Industry: While not widely used industrially, the compound’s unique properties could find niche applications in materials science and other specialized fields.
Wirkmechanismus
The mechanism of action of 4-[2-(9H-thioxanthen-9-yl)acetyl]cubane-1-carboxylic acid is not fully understood. it is believed that the thioxanthene moiety interacts with specific molecular targets, potentially affecting various biological pathways. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thioxanthene derivatives: These compounds share the thioxanthene moiety and exhibit similar biological activities.
Cubane derivatives: Compounds with the cubane structure are known for their high strain energy and stability.
Uniqueness
4-[2-(9H-thioxanthen-9-yl)acetyl]cubane-1-carboxylic acid is unique due to the combination of the cubane and thioxanthene moieties. This combination results in a compound with both high strain energy and potential biological activity, making it a valuable subject for research in multiple fields.
Eigenschaften
Molekularformel |
C24H18O3S |
|---|---|
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
4-[2-(9H-thioxanthen-9-yl)acetyl]cubane-1-carboxylic acid |
InChI |
InChI=1S/C24H18O3S/c25-15(23-16-19-17(23)21-18(23)20(16)24(19,21)22(26)27)9-12-10-5-1-3-7-13(10)28-14-8-4-2-6-11(12)14/h1-8,12,16-21H,9H2,(H,26,27) |
InChI-Schlüssel |
DTKAIYVMGGKLBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3S2)CC(=O)C45C6C7C4C8C5C6C78C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[([2,2'-Bipyridin]-4-yl)amino]hexanoic acid](/img/structure/B13144214.png)
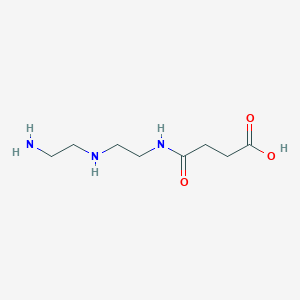
![[1,1'-Biphenyl]-2,3',4,5',6-pentacarboxylicacid](/img/structure/B13144223.png)
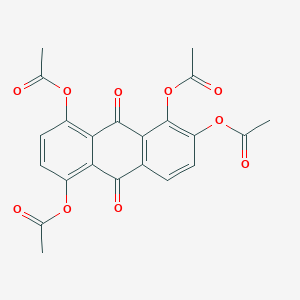
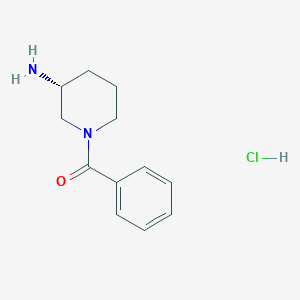

![(4aS,6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-ol](/img/structure/B13144241.png)


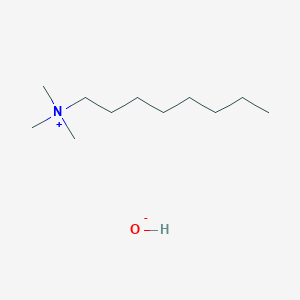
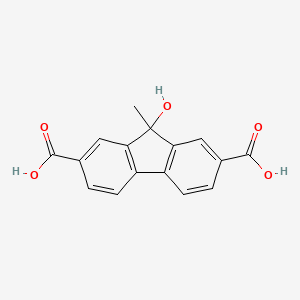
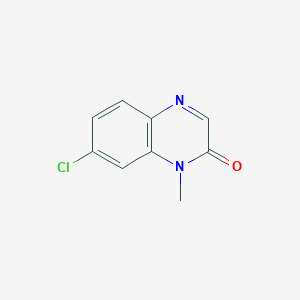
![benzhydryl (2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13144280.png)
